1,3,5-Triazine-2,4(1H,3H)-dione, 3-(dimethylamino)dihydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a triazinane-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted triazinane with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or toluene, and the temperature is maintained at around 70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. In some cases, the use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is employed to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazinane derivatives .
Scientific Research Applications
3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-arylpropenones: These compounds share the dimethylamino group and are used in similar applications, such as dye synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and shares the dimethylamino functionality.
Dimethylaminopropylamine: Utilized in the production of surfactants and personal care products.
Uniqueness
3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione is unique due to its triazinane-2,4-dione core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other dimethylamino-containing compounds and contributes to its versatility in various applications .
Properties
CAS No. |
61851-98-7 |
---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(dimethylamino)-6-phenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-14(2)15-10(16)12-9(13-11(15)17)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,16)(H,13,17) |
InChI Key |
NVHBZRIXBMDSPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)NC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.